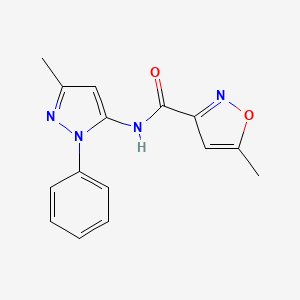
1,3-Dideazaadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dideazaadenosine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. Unlike adenine, which has nitrogen atoms at positions 1 and 3, this compound lacks these nitrogen atoms, which significantly alters its chemical behavior and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dideazaadenosine typically involves the selective reduction of nitro groups and subsequent glycosylation. One common method includes the reduction of a nitro precursor using reagents such as palladium on carbon (Pd/C) under hydrogen atmosphere . The glycosylation step often employs protected ribose derivatives to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, the purification process often involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dideazaadenosine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses hydrogenation with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety, often using alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C under hydrogen atmosphere or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces amines or alcohols .
Aplicaciones Científicas De Investigación
1,3-Dideazaadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
1,3-Dideazaadenosine exerts its effects primarily by inhibiting specific enzymes. For instance, it inhibits aminoacyl-tRNA synthetases by mimicking the natural substrates of these enzymes, thereby blocking protein synthesis . Additionally, it can interfere with nucleic acid metabolism by incorporating into RNA or DNA, leading to chain termination or faulty replication .
Comparación Con Compuestos Similares
Similar Compounds
3-Deazaadenosine: Lacks the nitrogen at position 3 but retains the nitrogen at position 1.
1-Deazaadenosine: Lacks the nitrogen at position 1 but retains the nitrogen at position 3.
7-Deazaadenosine (Tubercidin): Lacks the nitrogen at position 7 and is known for its potent biological activity.
Uniqueness
1,3-Dideazaadenosine is unique because it lacks nitrogen atoms at both positions 1 and 3, which significantly alters its chemical and biological properties compared to other deazaadenosines. This dual modification allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in biochemical research .
Propiedades
Número CAS |
20649-47-2 |
|---|---|
Fórmula molecular |
C12H15N3O4 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(4-aminobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N3O4/c13-6-2-1-3-7-9(6)14-5-15(7)12-11(18)10(17)8(4-16)19-12/h1-3,5,8,10-12,16-18H,4,13H2/t8-,10-,11-,12-/m1/s1 |
Clave InChI |
DFNBVHDKNMLJFQ-HJQYOEGKSA-N |
SMILES |
C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
SMILES isomérico |
C1=CC(=C2C(=C1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canónico |
C1=CC(=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Sinónimos |
1,3-dideazaadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)

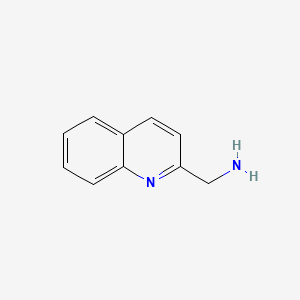

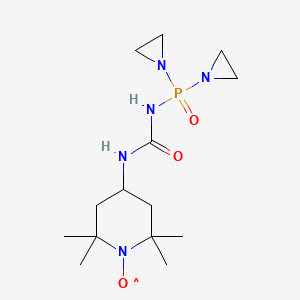
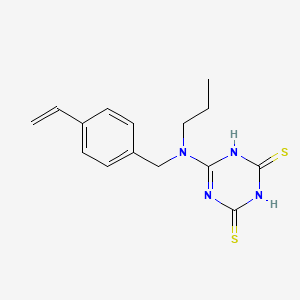

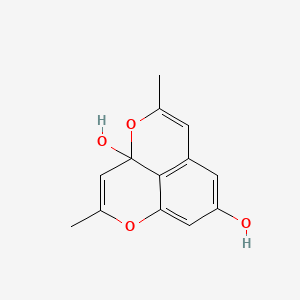
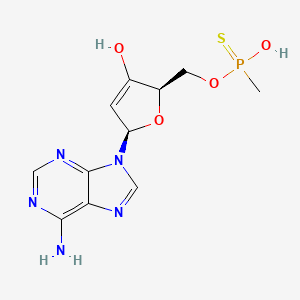
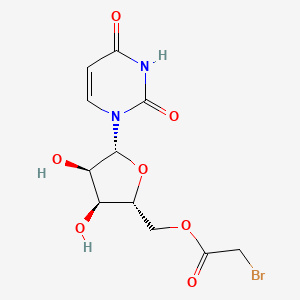

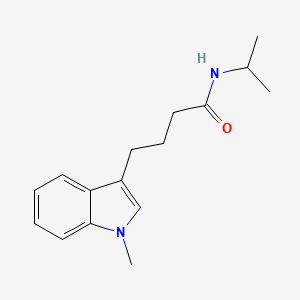
![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
